7-Methyl-5-nitro-1,3-benzoxazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O3 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
7-methyl-5-nitro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H7N3O3/c1-4-2-5(11(12)13)3-6-7(4)14-8(9)10-6/h2-3H,1H3,(H2,9,10) |
InChI Key |
ZAHSFRKLNNYLCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=N2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Methyl 5 Nitro 1,3 Benzoxazol 2 Amine
Historical Context of Benzoxazole (B165842) Synthesis
The foundational methods for constructing the benzoxazole core have been established for decades, though many of these early approaches present significant drawbacks by modern standards.
Traditional Cyclization Approaches for 2-Aminobenzoxazoles
Historically, the synthesis of 2-aminobenzoxazoles has been dominated by cyclization reactions of ortho-aminophenol precursors. One of the most widely published traditional methods involves the reaction of an o-aminophenol with cyanogen (B1215507) bromide (BrCN). acs.orgnih.gov This approach, while effective for forming the 2-amino-substituted ring system, is hampered by the extreme toxicity of cyanogen bromide, posing significant handling and safety risks. acs.orgnih.gov
Another classical route is the cyclodesulfurization of thioureas, which are typically formed by reacting an aminophenol with a thioisocyanate. google.com The subsequent ring closure to form the benzoxazole requires oxidative conditions. Historically, this was often achieved using toxic heavy metal oxides, such as mercuric oxide (HgO) or lead oxide (PbO), or potent, potentially hazardous oxidants like sodium hypochlorite (B82951) (NaOCl). google.com These methods, while foundational, suffer from the use of hazardous reagents and the generation of significant waste. google.com
Contemporary Strategies for Constructing 2-Aminobenzoxazole (B146116) Scaffolds
To overcome the limitations of traditional methods, modern organic synthesis has focused on developing catalyst-mediated reactions that offer greater efficiency, milder conditions, and improved safety profiles.
Catalyst-Mediated Cyclization Reactions
Catalysis has revolutionized the synthesis of benzoxazoles, enabling reactions to proceed under milder conditions with greater control and a broader substrate scope. These methods can be broadly categorized into those using transition metals and those employing organocatalysts.
Transition metals such as palladium, copper, and nickel are highly effective in catalyzing the formation of the 2-aminobenzoxazole scaffold. Palladium-catalyzed aerobic oxidation of o-aminophenols with isocyanides provides a direct route to 2-aminobenzoxazoles under mild conditions. organic-chemistry.org Similarly, copper catalysts are widely used. For instance, copper iodide (CuI) combined with a Brønsted acid can catalyze the cyclization of 2-aminophenols with β-diketones to yield 2-substituted benzoxazoles, a method that tolerates a variety of substituents on the aminophenol, including nitro and methyl groups. organic-chemistry.org Heterogeneous copper catalysts, such as copper(II) oxide nanoparticles or copper supported on silica, offer the advantages of easy separation and recyclability, aligning with the principles of green chemistry. organic-chemistry.orgnih.gov
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| Palladium Complexes | o-Aminophenols + Isocyanides | Aerobic oxidation, mild conditions, broad scope. | organic-chemistry.org |
| Copper Iodide (CuI) / Brønsted Acid | o-Aminophenols + β-Diketones | Tolerates diverse functional groups (NO₂, CH₃). | organic-chemistry.org |
| Copper(II) Oxide Nanoparticles | o-Bromoaryl derivatives | Ligand-free, heterogeneous, recyclable catalyst. | organic-chemistry.org |
| Supported Copper on Silica | Benzoxazoles + Amines | Microwave-accelerated, additive-free C-H amination. | nih.gov |
In recent years, metal-free and organocatalytic methods have gained prominence as sustainable alternatives to transition metal catalysis. These approaches avoid the cost and potential toxicity associated with residual metals in the final product. One such strategy involves the use of ionic liquids, like 1-butylpyridinium (B1220074) iodide, which can catalyze the direct oxidative amination of benzoxazoles at room temperature with good to excellent yields. nih.gov The catalyst in these systems is often recyclable, adding to the method's green credentials. nih.gov
Another significant metal-free approach utilizes catalytic iodine in the presence of an oxidant like molecular oxygen or tert-butyl hydroperoxide (TBHP). nih.govorganic-chemistry.org These conditions facilitate the oxidative cyclization of precursors to form the desired benzoxazole ring. Additionally, the development of polymeric organocatalysts, such as polyamine-based systems, allows for the efficient synthesis of 2-aryl-substituted benzoxazoles at room temperature with short reaction times and easy catalyst reuse. rsc.orgresearchgate.net A non-hazardous cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), activated by a Lewis acid like BF₃·Et₂O, has also been developed as a safer alternative to cyanogen bromide for the synthesis of 2-aminobenzoxazoles from o-aminophenols. acs.orgnih.gov
| Catalyst/Reagent System | Reactants | Key Features | Reference |
|---|---|---|---|
| Ionic Liquid ([BPy]I) / TBHP | Benzoxazoles + Amines | Metal-free, room temperature, recyclable catalyst. | nih.gov |
| Iodine / O₂ | Cyclohexanones + Thioureas | Aerobic oxidation, metal-free. | nih.gov |
| Polyamine Organocatalyst | o-Aminophenols + Aldehydes | Room temperature, short reaction times, reusable. | researchgate.net |
| NCTS / BF₃·Et₂O | o-Aminophenols | Non-hazardous alternative to BrCN. | acs.orgnih.gov |
Heterogeneous and Nanocatalyst Applications
The use of heterogeneous and nanocatalysts offers significant advantages in the synthesis of benzoxazoles, including operational simplicity, high catalytic activity, and the ease of catalyst recovery and reuse. These modern catalytic systems are central to developing sustainable synthetic protocols.
A variety of solid-supported catalysts have been developed for benzoxazole synthesis. For instance, a reusable Brønsted acidic ionic liquid gel (BAIL gel) has proven effective for the condensation of 2-aminophenols with aldehydes under solvent-free conditions. nih.govacs.org This method is characterized by high product yields and straightforward catalyst separation by centrifugation. nih.govacs.org Similarly, phosphine-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂@PPh₂) supporting a ruthenium complex have been utilized for the acceptorless dehydrogenative coupling of 2-aminophenols with primary alcohols, providing a magnetically separable and recyclable catalytic system. acs.org
Nanocatalysts, with their high surface-area-to-volume ratio, exhibit remarkable catalytic prowess. Copper(II) oxide nanoparticles have been successfully employed in a ligand-free intramolecular cyclization of o-bromoaryl derivatives to form the benzoxazole ring. organic-chemistry.org Another approach involves a magnetic solid acid nanocatalyst, [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄], which facilitates the reaction between 2-aminophenol (B121084) and aldehydes in water, allowing for easy magnetic separation and reuse of the catalyst for multiple cycles. rsc.org Other notable examples include TiO₂–ZrO₂ composites and silver-palladium nanoparticles grown on tungsten oxide nanorods, which enable the synthesis to proceed under milder conditions with high efficiency. rsc.orgthechemicalengineer.com
Table 1: Examples of Heterogeneous and Nanocatalysts in Benzoxazole Synthesis
| Catalyst System | Precursors | Key Advantages | Reference |
|---|---|---|---|
| Brønsted Acidic Ionic Liquid Gel (BAIL gel) | 2-Aminophenol, Aldehyde | Reusable, Solvent-free, High yields | nih.govacs.org |
| Ru₂Cl₄(CO)₆ with Fe₃O₄@SiO₂@PPh₂ | 2-Aminophenol, Primary Alcohol | Magnetically recyclable, Heterogeneous | acs.org |
| Copper(II) Oxide Nanoparticles | o-bromoaryl derivatives | Ligand-free, Recyclable catalyst | organic-chemistry.org |
| [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄] | 2-Aminophenol, Aldehyde | Magnetic separation, Aqueous media, Reusable | rsc.org |
| Ag-Pd Nanoparticles on WO₂.₇₂ Nanorods | Formic acid, Nitrobenzene, Aldehyde | One-pot cascade reaction, Mild conditions | thechemicalengineer.com |
Oxidative Cyclization Protocols
Oxidative cyclization represents a common and efficient strategy for constructing the benzoxazole scaffold from substituted 2-aminophenols. This approach typically involves the condensation of a 2-aminophenol with a suitable partner (e.g., an aldehyde, isonitrile, or ketone) to form an intermediate, such as a Schiff base, which then undergoes intramolecular cyclization under oxidative conditions.
A range of oxidants and catalytic systems can be employed for this transformation. Aerobic oxidation, using molecular oxygen or air as the ultimate oxidant, is a particularly green approach. rsc.org Catalytic systems for aerobic oxidation include those based on copper nanoparticles, palladium complexes, and cobalt(II). rsc.orgrsc.orgacs.org For example, cobalt-catalyzed aerobic oxidative cyclization of 2-aminophenols with isonitriles provides an effective route to 2-aminobenzoxazoles. acs.org Elemental sulfur has also been utilized as an effective oxidant for the coupling of 2-aminophenols with aldehydes or ketones. organic-chemistry.orgrsc.org Other chemical oxidants used in these protocols include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), manganese(III) acetate, and iodobenzene (B50100) diacetate. rsc.org Furthermore, electrochemical methods offer an oxidant-free alternative, where oxidative C-H functionalization and C-O/C-N bond formation are achieved via anodic oxidation, generating only hydrogen gas as a byproduct. organic-chemistry.org
In the context of synthesizing 7-Methyl-5-nitro-1,3-benzoxazol-2-amine, the precursor 2-amino-4-nitro-6-methylphenol would react with an appropriate cyanating agent (like cyanogen bromide or a safer alternative) or isonitrile, followed by oxidative cyclization to yield the target molecule. The methyl and nitro groups are generally stable under these varied oxidative conditions.
Multi-Component Reactions for Benzoxazole Formation
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to construct complex molecules in a single step from three or more starting materials. researchgate.netrsc.org Several MCRs have been designed for the synthesis of the benzoxazole core.
One notable example is a palladium-catalyzed three-component reaction involving aryl halides, amino alcohols (such as 2-aminophenols), and tert-butyl isocyanide, which provides a direct route to the benzoxazole framework. organic-chemistry.org Isocyanide-based MCRs are particularly powerful for generating heterocyclic structures. nih.gov Another strategy involves an electrochemical four-component reaction mediated by iodine, which can construct a variety of substituted benzoxazoles. organic-chemistry.org The synthesis of 2-substituted benzoxazoles can also be achieved through a cascade reaction involving 2-aminophenols, tertiary amides, and triflic anhydride, which proceeds through nucleophilic addition and intramolecular cyclization. nih.govmdpi.com These MCR strategies offer a streamlined approach to building molecular diversity, and by selecting the appropriately substituted precursors, they can be adapted for the synthesis of this compound.
Atom-Economical and Green Chemistry Approaches
Modern synthetic chemistry places a strong emphasis on principles of green chemistry, aiming to develop processes that are atom-economical, minimize waste, and utilize non-toxic materials. jetir.org The synthesis of benzoxazoles has been a fertile ground for the application of these principles.
Atom-economical methods, such as electrochemical oxidation/cyclization, maximize the incorporation of atoms from the starting materials into the final product, with hydrogen gas often being the only byproduct. organic-chemistry.orgrsc.org The use of non-hazardous reagents is another key aspect. For instance, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been developed as a safe and effective electrophilic cyanating agent to replace the highly toxic cyanogen bromide (BrCN) in the synthesis of 2-aminobenzoxazoles from 2-aminophenols. acs.orgnih.gov The development of protocols that use water as a solvent or employ biocatalysts, such as Amla fruit extract, further enhances the green credentials of the synthesis. rsc.orgbohrium.com Catalytic approaches using molecular sieves or simple copper salts also contribute to greener synthesis by avoiding stoichiometric hazardous reagents. researchgate.netresearchgate.net
Table 2: Comparison of Green Chemistry Approaches for Benzoxazole Synthesis
| Approach | Methodology | Green Advantage | Reference |
|---|---|---|---|
| Atom Economy | Electrochemical intramolecular oxidative coupling | Transition metal- and oxidant-free; H₂ is the only byproduct | organic-chemistry.org |
| Safer Reagents | Cyclization using NCTS instead of BrCN | Avoids use of highly toxic cyanating agent | acs.orgnih.gov |
| Green Catalysis | Use of Amla fruit extract as a biocatalyst | Inexpensive, non-volatile, and environmentally friendly catalyst | bohrium.com |
| Waste Reduction | Molecular sieve-catalyzed oxidative cyclization | Excludes hazardous reagents, transition metals, and chemical oxidants | researchgate.net |
Eliminating volatile organic solvents is a primary goal of green chemistry. Several solvent-free methods for benzoxazole synthesis have been reported. The condensation of 2-aminophenols and aldehydes can be effectively carried out using a Brønsted acidic ionic liquid gel as a catalyst under solvent-free thermal conditions (130 °C). nih.govacs.org Another approach utilizes a magnetic nanoparticle-supported ionic liquid catalyst under solvent-free ultrasound irradiation at a lower temperature (70 °C), which also allows for easy magnetic recovery of the catalyst. nih.govnih.gov Mechanochemical methods, such as grinding reactants together in a mortar and pestle with a solid catalyst like strontium carbonate, represent another solvent-free strategy that can proceed at room temperature. rsc.org
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net The synthesis of 2-aminobenzoxazoles via the cyclodesulfurization of 2-aminophenol and isothiocyanates can be completed in just 10 minutes under microwave irradiation. rsc.org One-pot syntheses of various benzoxazole derivatives have been developed using microwave heating to facilitate both the initial reduction of a nitrophenol and the subsequent cyclization. researchgate.netias.ac.in
Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a solvent-free and often energy-efficient alternative. A "grindstone" method using a mortar and pestle has been reported for the synthesis of benzoxazole derivatives from 2-aminophenol and aldehydes, providing high yields in short reaction times at room temperature. rsc.org
Strategic Incorporation of Methyl and Nitro Substituents at Specific Positions
The synthesis of this compound requires the careful strategic placement of the methyl and nitro groups on the benzene (B151609) ring. The most direct and common strategy is to begin with a precursor that already contains these substituents in the correct orientation. The logical starting material for this target molecule is 2-amino-4-nitro-6-methylphenol .
The synthesis of this precursor typically starts from m-cresol (B1676322) (3-methylphenol). A standard electrophilic aromatic substitution sequence would be employed:
Nitration: Nitration of m-cresol yields a mixture of isomers, primarily 4-nitro-3-methylphenol and 6-nitro-3-methylphenol.
Further Nitration/Functionalization & Reduction: A more controlled route might involve protecting the hydroxyl group, followed by nitration and subsequent functional group manipulations to install the amino group at the C2 position and a second nitro group at the C4 position relative to the hydroxyl group, ultimately leading to the desired precursor.
Once 2-amino-4-nitro-6-methylphenol is obtained, it can be subjected to various cyclization reactions to form the 2-aminobenzoxazole ring. Many of the advanced synthetic methodologies described above, including those using heterogeneous catalysts or green chemistry approaches, are tolerant of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the 2-aminophenol ring. organic-chemistry.orgacs.org For example, the cyclization with a non-hazardous cyanating agent like NCTS in the presence of a Lewis acid would be a viable pathway to directly install the 2-amino group and form the oxazole (B20620) ring, yielding the final product, this compound. nih.gov
Regioselective Functionalization Techniques
Regioselective functionalization of the benzoxazole ring system is paramount in the synthesis of this compound to ensure the correct placement of the methyl and nitro groups. The directing effects of the substituents on the benzene ring play a critical role in electrophilic aromatic substitution reactions.
In the context of a pre-formed 7-methyl-1,3-benzoxazol-2-amine (B1374254), the methyl group at the 7-position and the amino group at the 2-position would influence the regioselectivity of subsequent reactions, such as nitration. The methyl group is an activating ortho-, para-director, while the 2-amino group, being part of the heterocyclic system, also influences the electron density of the benzene ring.
Electrophilic nitration is a common method for introducing a nitro group onto an aromatic ring. The conditions for nitration can be modified to control the position of the incoming nitro group. A mixture of sulfuric acid and nitric acid is typically used to generate the nitronium ion (NO2+), the active electrophile. The regioselectivity of the nitration of a substituted benzoxazole is dictated by the electronic and steric effects of the existing substituents. For instance, in a related system, the nitration of benz-1-thia-2:3-diazole has been studied to understand the directing effects of the heterocyclic core.
Halogenation is another key regioselective functionalization technique. Microwave-assisted, palladium-catalyzed regioselective halogenation of benzoxazinones has been demonstrated using N-halosuccinimides, where the nitrogen atom of the heterocyclic ring acts as a directing group. This approach could potentially be adapted for the regioselective halogenation of the 7-methyl-1,3-benzoxazol-2-amine core, allowing for further functionalization.
The following table summarizes the expected directing effects of substituents on a benzoxazole ring, which are crucial for planning regioselective functionalization steps.
| Substituent | Position | Electronic Effect | Directing Effect |
| -CH₃ | 7 | Electron-donating | Ortho, Para |
| -NH₂ | 2 | Activating (via heteroatom) | Influences benzene ring electron density |
| -NO₂ | 5 | Electron-withdrawing | Meta to itself |
Precursor Design for Position-Specific Substitutions
A more controlled and often preferred strategy for the synthesis of multi-substituted benzoxazoles is to introduce the desired substituents onto the precursor molecule before the cyclization step. For this compound, the key precursor is 2-amino-4-methyl-6-nitrophenol (B1587855).
The synthesis of this precursor is a critical step that dictates the final substitution pattern of the benzoxazole. A common route to substituted aminophenols involves the nitration and subsequent reduction of a substituted phenol. For example, the synthesis of 2-amino-4-nitrophenol (B125904) can be achieved by the partial reduction of 2,4-dinitrophenol. A similar strategy can be envisioned for 2-amino-4-methyl-6-nitrophenol, starting from a suitably substituted cresol.
A general synthetic pathway for 2-amino-4-methyl-6-nitrophenol is outlined below:
Nitration of p-cresol (B1678582): The starting material, p-cresol (4-methylphenol), is first nitrated. Due to the ortho-, para-directing effect of the hydroxyl and methyl groups, a mixture of nitrated products is expected. Careful control of reaction conditions is necessary to favor the formation of 4-methyl-2,6-dinitrophenol.
Selective Reduction: The resulting dinitrophenol is then selectively reduced to the corresponding aminonitrophenol. The choice of reducing agent and reaction conditions is crucial to reduce only one of the two nitro groups.
The cyclization of 2-amino-4-methyl-6-nitrophenol to form the benzoxazole ring can be achieved by reacting it with a source for the 2-amino group, such as cyanogen bromide or a related reagent. This ensures that the substituents are locked in the desired positions.
| Precursor | Key Synthetic Steps | Resulting Benzoxazole |
| p-Cresol | 1. Dinitration2. Selective reduction | This compound |
| 2,4-Dinitrophenol | Partial reduction | 5-Nitro-1,3-benzoxazol-2-amine |
Scalability Considerations for Laboratory-Scale Synthesis
Scaling up the synthesis of this compound from milligram to gram scale in a laboratory setting presents several challenges that need to be addressed for efficient and safe production. These challenges are common in multi-step syntheses of heterocyclic and nitroaromatic compounds.
Key Scalability Considerations:
Heat Transfer: Nitration reactions are typically highly exothermic. As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to runaway reactions if not properly controlled. The use of jacketed reactors with efficient cooling systems and controlled addition of reagents is essential.
Mass Transfer: In heterogeneous reaction mixtures, efficient mixing becomes critical at a larger scale to ensure uniform reaction rates and prevent localized overheating or side reactions. The choice of appropriate stirring mechanisms and reactor geometry is important.
Safety of Nitroaromatic Compounds: Nitroaromatic compounds are often thermally sensitive and can be explosive. Careful temperature control and avoiding the isolation of potentially unstable intermediates are key safety precautions.
Purification: The purification of the final product and intermediates can become more complex on a larger scale. Column chromatography, which is convenient at a small scale, may become impractical. Recrystallization or other bulk purification techniques need to be developed and optimized.
Process Optimization: To improve efficiency and reduce waste, the optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is crucial. The use of continuous flow reactors can offer significant advantages in terms of safety, heat and mass transfer, and scalability for the synthesis of nitroaromatic compounds. Recent studies have demonstrated the successful scale-up of mononitration of aromatic compounds using continuous-flow microreaction processes, achieving high yields and selectivity. rsc.orgresearchgate.net
The following table outlines some of the key challenges and potential solutions for scaling up the synthesis of this compound.
| Challenge | Potential Solution |
| Exothermic Nitration | - Jacketed reactor with efficient cooling- Slow, controlled addition of reagents- Use of continuous flow reactors |
| Handling of Nitroaromatics | - Strict temperature control- Avoid isolation of unstable intermediates |
| Product Purification | - Development of robust recrystallization protocols- Exploration of alternative purification techniques |
| Process Efficiency | - Optimization of reaction parameters- Implementation of continuous flow synthesis |
By carefully considering these factors, the laboratory-scale synthesis of this compound can be scaled up in a safe and efficient manner.
Determination of Rate-Limiting Steps
While specific kinetic studies on the formation of this compound are not extensively documented in the available literature, the rate-limiting step in similar benzoxazole syntheses is often associated with the initial nucleophilic attack or the subsequent cyclization step. For instance, in copper-catalyzed cyclizations of ortho-haloanilides to form benzoxazoles, the oxidative addition of the copper catalyst to the C-X bond is considered the rate-determining step. organic-chemistry.org In the context of the reaction between a 2-aminophenol and a cyanating agent, the rate-limiting step is likely to be the initial nucleophilic attack of the amino group on the activated cyano group. This is because the nucleophilicity of the amino group is a critical factor, and any electronic or steric hindrance around this group would slow down the reaction. The subsequent intramolecular cyclization is generally a rapid process.
Factors that can influence the rate-limiting step include the nature of the substituents on the aromatic ring, the choice of cyanating agent, and the reaction conditions. For example, electron-withdrawing groups, such as the nitro group present in the target molecule, can decrease the nucleophilicity of the amino group, potentially slowing down the initial attack and making it the rate-determining step.
Influence of Reaction Parameters on Mechanism (e.g., Temperature, pH)
Temperature: Temperature generally has a significant impact on the reaction rate. In many benzoxazole syntheses, elevated temperatures are employed to overcome the activation energy barrier of the rate-limiting step. For instance, in the synthesis of certain thermosetting benzoxazole resins, the curing characteristics are studied by DSC to determine the optimal temperature for the cyclization process. ecust.edu.cn However, excessively high temperatures can lead to side reactions and decomposition of the product. The thermal stability of related nitro-substituted compounds has been investigated using thermogravimetric analysis (TGA), which provides insights into the temperature limits for these molecules. mdpi.com
pH: The pH of the reaction medium can profoundly influence the reaction mechanism, particularly in reactions involving amino and hydroxyl groups. In acidic conditions, the amino group of the 2-aminophenol precursor can be protonated, which would decrease its nucleophilicity and hinder the initial step of the reaction. Conversely, in basic conditions, the hydroxyl group can be deprotonated to form a more nucleophilic phenoxide ion, which could facilitate the cyclization step. However, the stability of the starting materials and the final product at different pH values must be considered. Studies on the synthesis of copper oxide nanoparticles have shown that pH can control the formation of different phases of the product, highlighting the importance of pH control in chemical syntheses. researchgate.net
The following table summarizes the likely effects of these parameters on the formation of this compound, based on general principles and data from related reactions.
| Parameter | Effect on Reaction Rate | Influence on Mechanism |
| Temperature | Increases rate up to an optimal point | Can influence the regioselectivity of the reaction and the formation of byproducts. |
| pH | Highly dependent; optimal pH balances nucleophilicity and reactant stability | Can alter the protonation state of the reactants, thereby changing the active nucleophile and potentially the rate-limiting step. |
Theoretical Calculations in Mechanistic Investigations
Theoretical calculations, particularly Density Functional Theory (DFT), have become an invaluable tool for elucidating the reaction mechanisms of complex organic transformations, including the formation of heterocyclic compounds like benzoxazoles. mdpi.com These computational methods provide detailed insights into the electronic structure of reactants, transition states, and products, allowing for a comprehensive understanding of the reaction pathway at a molecular level.
For the formation of this compound, DFT calculations could be employed to:
Model the reaction pathway: By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This helps in identifying the most plausible reaction mechanism and the rate-limiting step.
Investigate the role of catalysts: The interaction of catalysts, such as Lewis acids, with the reactants can be modeled to understand how they activate the substrates and lower the activation energy of the reaction.
Analyze the influence of substituents: The effect of the methyl and nitro groups on the reactivity of the 2-aminophenol precursor can be quantified by analyzing their influence on the electron density distribution and the energies of the frontier molecular orbitals (HOMO and LUMO).
Predict spectroscopic properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR) for the proposed intermediates and products, which can then be compared with experimental data to validate the proposed mechanism.
Studies on related systems have demonstrated the power of this approach. For example, DFT calculations have been used to investigate the mechanism of [8+2] cycloadditions and to study the physicochemical properties of 2-aminothiazole (B372263) derivatives. pku.edu.cnresearchgate.net In the context of intramolecular cyclizations of organic azides to form N-heterocycles, theoretical calculations have been instrumental in understanding the reaction pathways. researchgate.net
The table below illustrates the type of data that can be obtained from theoretical calculations and its significance in mechanistic investigations.
| Computational Method | Calculated Parameter | Mechanistic Insight |
| DFT | Transition State Geometries and Energies | Identification of the rate-limiting step and elucidation of the reaction pathway. |
| DFT | Frontier Molecular Orbital (HOMO/LUMO) Analysis | Understanding the reactivity and selectivity of the reactants. |
| DFT | Natural Bond Orbital (NBO) Analysis | Quantifying charge distribution and bond interactions in reactants and transition states. |
| TD-DFT | Electronic Excitation Energies | Prediction of UV-Vis spectra to aid in the identification of intermediates. |
Theoretical and Research Perspectives
Potential Areas of Application
The structural motifs within this molecule suggest several potential avenues for research. The benzoxazole (B165842) core is a well-known pharmacophore, and the presence of a nitro group can be found in a number of antimicrobial and antiparasitic drugs. researchgate.netnih.gov The nitro group can be bioreduced in hypoxic environments, a property exploited in the design of hypoxia-activated prodrugs for cancer therapy. Therefore, this compound could be a candidate for screening in these therapeutic areas.
Comparative Analysis with Related Benzoxazole Structures
Comparing this compound to its simpler analogues can provide insight into the potential influence of its substituents. For instance, the presence of the electron-withdrawing nitro group at the 5-position would significantly alter the electron density of the aromatic system compared to 7-methyl-1,3-benzoxazol-2-amine (B1374254). This change in electronic character could have a profound effect on its biological activity and receptor binding affinity. The methyl group at the 7-position, adjacent to the fused benzene (B151609) ring, may introduce steric effects that could influence its interaction with biological targets.
Future Research Directions
Future research on this compound would logically begin with the development and optimization of a reliable synthetic route. Following successful synthesis, a thorough characterization of its physicochemical and spectroscopic properties would be essential. Subsequently, the compound could be entered into a variety of biological screening programs, particularly those focused on antimicrobial, antiparasitic, and anticancer activities, to determine if the unique combination of substituents confers any advantageous biological properties.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-field NMR spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of 7-Methyl-5-nitro-1,3-benzoxazol-2-amine in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Advanced 1D NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N)
One-dimensional NMR experiments are the cornerstone of structural analysis. For this compound, ¹H and ¹³C NMR are fundamental, while ¹⁵N NMR can offer further insights into the nitrogen-containing functional groups.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton. The aromatic region would likely display signals for the two protons on the benzoxazole (B165842) ring system. Their chemical shifts and coupling patterns would be influenced by the electron-withdrawing nitro group and the electron-donating methyl and amine groups. The methyl group would appear as a singlet in the aliphatic region, and the amine protons would likely present as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the aromatic carbons would be significantly affected by the substituents. For instance, the carbon atom attached to the nitro group would be shifted downfield, while carbons ortho and para to the methyl and amino groups would experience some shielding. The carbon of the methyl group would appear at a characteristic upfield chemical shift.
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the nitrogen atoms in the nitro and amine groups, as well as the nitrogen in the oxazole (B20620) ring. The chemical shifts would be indicative of the electronic environment of each nitrogen atom.
| ¹H NMR (Predicted) Data for this compound | |
| Chemical Shift (ppm) | Multiplicity |
| Aromatic H (position 4) | Doublet |
| Aromatic H (position 6) | Doublet |
| Amine (-NH₂) | Broad Singlet |
| Methyl (-CH₃) | Singlet |
| ¹³C NMR (Predicted) Data for this compound | |
| Chemical Shift (ppm) | Carbon Atom |
| ~160-170 | C2 (attached to -NH₂) |
| Aromatic region | C4, C5, C6, C7, C3a, C7a |
| Upfield region | C of -CH₃ |
Two-Dimensional NMR Experiments for Connectivity and Proximity (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign the signals from 1D NMR and to elucidate the complete molecular structure, a series of two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings, allowing for the identification of adjacent protons. For this compound, COSY would confirm the connectivity of the aromatic protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the relative positions of substituents on the aromatic ring. For instance, a NOE correlation between the methyl protons and a nearby aromatic proton would help in confirming the regiochemistry.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of this compound.
Fragmentation Pattern Analysis for Structural Elucidation
In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions can provide valuable structural information that corroborates the data obtained from NMR spectroscopy. The fragmentation of this compound would likely involve characteristic losses, such as the loss of the nitro group (NO₂) or cleavage of the oxazole ring.
| HRMS Data for this compound (C₈H₇N₃O₃) | |
| Calculated m/z | [M+H]⁺: 194.0560 |
| Observed m/z | To be determined experimentally |
Isotopic Abundance Analysis
The high resolution of HRMS also allows for the observation of isotopic patterns. The relative abundances of the isotopic peaks (e.g., from ¹³C, ¹⁵N, and ¹⁸O) in the mass spectrum of this compound must match the theoretical distribution for its elemental formula, providing further confidence in the molecular formula assignment.
Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of the functional groups present in this compound.
The FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), C-H stretching of the aromatic ring and the methyl group (around 2850-3100 cm⁻¹), and C=N and C-O stretching vibrations associated with the benzoxazole ring system. These vibrational frequencies provide a molecular fingerprint and confirm the presence of the key functional groups. Intermolecular interactions, such as hydrogen bonding involving the amine group, can also be inferred from shifts in the vibrational frequencies.
| Key IR Absorption Bands (Predicted) for this compound | |
| Wavenumber (cm⁻¹) | Functional Group |
| 3300 - 3500 | N-H stretch (amine) |
| 2850 - 3100 | C-H stretch (aromatic and methyl) |
| 1500 - 1550 | Asymmetric NO₂ stretch |
| 1300 - 1350 | Symmetric NO₂ stretch |
| Fingerprint Region | C=N, C-O stretches (benzoxazole ring) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique molecular fingerprint, revealing the presence of specific functional groups.
For this compound, an FT-IR analysis would be expected to show characteristic absorption bands corresponding to its key structural components. Although specific experimental data is unavailable, the expected regions for these vibrations can be predicted based on known frequencies for similar functional groups.
Table 1: Predicted FT-IR Absorption Regions for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methyl) | Stretching | 2850 - 3000 |
| C=N (oxazole ring) | Stretching | 1630 - 1690 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| NO₂ (nitro) | Asymmetric & Symmetric Stretching | 1500 - 1570 and 1300 - 1370 |
| C-N | Stretching | 1250 - 1350 |
Note: This table represents generalized, expected frequency ranges. Actual experimental values would be required for a definitive analysis.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering monochromatic light from a laser and analyzing the frequency shifts of the scattered light. These shifts correspond to the vibrational modes of the molecule. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar and symmetric bonds.
A Raman spectrum of this compound would be expected to clearly show signals for the C=C bonds in the aromatic ring and the symmetric stretching of the nitro (NO₂) group. Due to the lack of published experimental data, a detailed analysis of the Raman spectrum for this specific compound cannot be provided.
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous structural information for this compound, assuming a suitable single crystal could be synthesized. researchgate.net
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
SCXRD analysis yields a detailed molecular geometry, providing precise measurements of all bond lengths, bond angles, and dihedral (torsion) angles. This data is crucial for understanding the electronic structure and potential steric strain within the molecule. For instance, the planarity of the benzoxazole ring system and the torsion angle of the nitro group relative to the ring could be accurately determined. Without experimental SCXRD data, specific values for these parameters for this compound remain undetermined.
Analysis of Crystal Packing and Intermolecular Interactions
Beyond individual molecular structure, SCXRD reveals how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions such as hydrogen bonds (e.g., between the amine N-H and the nitro O or oxazole N), π-π stacking between aromatic rings, and van der Waals forces. These interactions govern the physical properties of the solid, such as melting point and solubility. An analysis of the crystal packing of this compound would require crystallographic data, which is not currently available in the literature.
Absolute Configuration Assignment (if applicable)
This technique is used to determine the absolute stereochemistry of chiral molecules. As this compound is an achiral molecule, this specific analysis is not applicable.
Advanced Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. For a synthesized sample of this compound, these techniques would be vital for assessing its purity and for isolating it from reaction byproducts. humanjournals.com
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful chromatographic techniques.
HPLC: Typically, a reversed-phase HPLC method would be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The purity of the compound would be determined by the area of its corresponding peak in the chromatogram.
GC: If the compound is sufficiently volatile and thermally stable, GC could also be used. This would involve injecting the sample into a heated column where it is separated based on its boiling point and interaction with the stationary phase.
In both cases, coupling the chromatograph to a mass spectrometer (LC-MS or GC-MS) would allow for the confirmation of the molecular weight of the compound, providing further evidence of its identity and purity. Specific retention times and method parameters would need to be determined experimentally.
High-Performance Liquid Chromatography (HPLC)
There is a lack of specific, published HPLC methods for the analysis of this compound. For related nitroaromatic amines and benzoxazole derivatives, reversed-phase HPLC is a common analytical approach. A hypothetical HPLC method for this compound would likely involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile or methanol) and an aqueous buffer. The optimal conditions, including the specific mobile phase composition, gradient, flow rate, and detection wavelength, would need to be determined experimentally. The presence of the nitro and amino groups, as well as the benzoxazole ring system, suggests that UV-Vis detection would be a suitable technique. However, without empirical data, a data table detailing retention times and other chromatographic parameters cannot be constructed.
Gas Chromatography (GC)
Similarly, no specific GC methods for the analysis of this compound are available in the scientific literature. The viability of GC for this compound would depend on its thermal stability and volatility. Given the presence of the polar nitro and amine functional groups, derivatization might be necessary to improve its chromatographic properties and prevent thermal degradation in the GC inlet and column. Potential derivatization agents could include silylating or acylating reagents. The choice of a suitable column (e.g., a non-polar or medium-polarity capillary column) and detector (such as a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD)) would be critical. Due to the absence of research in this area, a data table of GC parameters and findings cannot be provided.
Preparative Chromatography for Scale-Up Purification
Information regarding the scale-up purification of this compound using preparative chromatography is also not documented in available research. Preparative chromatography is essential for obtaining high-purity material for further studies. The development of a preparative method would typically follow the optimization of an analytical HPLC method. The transition from analytical to preparative scale involves considerations such as column dimensions, stationary phase particle size, mobile phase consumption, and sample loading capacity. The lack of an established analytical method for this compound precludes a detailed discussion and the creation of a data table for its preparative purification.
Computational and Theoretical Investigations of 7 Methyl 5 Nitro 1,3 Benzoxazol 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular structures and properties. These calculations solve the Schrödinger equation, or approximations of it, for a given molecule. For complex molecules such as 7-Methyl-5-nitro-1,3-benzoxazol-2-amine, methods like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are particularly insightful.
Density Functional Theory (DFT) has become a popular computational method due to its favorable balance of accuracy and computational cost. jnsam.com It is used to investigate the electronic properties of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. youtube.com DFT calculations can predict a wide range of properties, including molecular geometries, electronic energies, and reactivity descriptors for compounds like benzoxazole (B165842) derivatives. nih.govrjeid.com
A fundamental step in any computational study is the optimization of the molecule's geometry. This process involves finding the arrangement of atoms in space that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.
DFT studies on similar heterocyclic systems, such as nitro derivatives of carbazoles, have shown that while isolated molecules are predicted to have completely planar conformations, their solid-state structures can be slightly nonplanar. nih.gov A similar outcome would be anticipated for this compound, where the fused benzoxazole ring system is largely planar, but slight puckering or rotation of the amino and nitro substituent groups might occur. The optimization process would yield specific values for these geometric parameters.
Table 1: Representative Optimized Geometrical Parameters for a Benzoxazole Core Structure (Illustrative) This table presents typical bond lengths and angles expected for a benzoxazole ring system based on computational studies of related molecules. Actual values for this compound would require specific calculation.
| Parameter | Bond/Angle | Typical Value |
| Bond Lengths | C-C (aromatic) | 1.39 - 1.42 Å |
| C-N (in ring) | 1.37 - 1.39 Å | |
| C-O (in ring) | 1.36 - 1.38 Å | |
| C=N (exocyclic) | 1.30 - 1.33 Å | |
| N-O (nitro group) | 1.22 - 1.25 Å | |
| Bond Angles | C-N-C (in ring) | ~105° |
| C-O-C (in ring) | ~109° | |
| O-N-O (nitro group) | ~125° |
Density Functional Theory (DFT) for Electronic Structure Analysis
Electronic Energy and Stability Calculations
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com These orbitals are called the "frontier" orbitals because they are at the outer edges of the molecule's electron cloud and are the primary participants in chemical reactions. libretexts.org
The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.comirjweb.com Conversely, the LUMO is the lowest energy orbital that is empty of electrons and can act as an electron acceptor, determining the molecule's electrophilicity or acidity. youtube.comirjweb.com
For this compound, an analysis of the HOMO and LUMO would reveal the distribution of electron density. It is expected that the HOMO would be localized primarily on the electron-rich portions of the molecule, such as the amino group and the benzoxazole ring system. The LUMO, on the other hand, would likely be concentrated on the electron-deficient nitro group and the associated aromatic ring, which is a common feature in nitroaromatic compounds. researchgate.netresearchgate.net This distribution dictates where the molecule is most likely to undergo electrophilic or nucleophilic attack.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). wikipedia.org This energy gap is a critical descriptor of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comhuji.ac.il Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and less stable, as it is more easily polarizable. wikipedia.org
In molecules with both strong electron-donating and electron-withdrawing groups, such as this compound, the HOMO-LUMO gap is often narrowed. rsc.org The amino and methyl groups raise the energy of the HOMO, while the nitro group lowers the energy of the LUMO. This smaller gap suggests that the molecule could be chemically reactive and may exhibit significant intramolecular charge transfer characteristics. irjweb.com
Table 2: Illustrative Frontier Orbital Energies and Related Parameters This table provides a hypothetical example of values that could be obtained from a DFT calculation for a molecule like this compound, based on published data for similar heterocyclic compounds. researchgate.net
| Parameter | Symbol | Illustrative Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.45 |
| HOMO-LUMO Energy Gap | ΔE | 3.70 |
| Chemical Potential | µ | -4.30 |
| Chemical Hardness | η | 1.85 |
| Electrophilicity Index | ω | 4.98 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule, providing a color-coded guide where different colors represent varying potential values.
The MEP map of a molecule like this compound is characterized by distinct regions of positive, negative, and neutral potential.
Nucleophilic Sites: Regions with negative electrostatic potential, typically colored in shades of red and yellow, are electron-rich and susceptible to electrophilic attack. For this molecule, the most negative potential is expected to be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the benzoxazole ring. These areas are the primary sites for interactions with electrophiles.
Electrophilic Sites: Regions with positive electrostatic potential, indicated by shades of blue, are electron-deficient and are targets for nucleophilic attack. The hydrogen atoms of the amine group and the aromatic ring are expected to exhibit positive potential, making them susceptible to interaction with nucleophiles.
The MEP surface provides a clear visual representation of the molecule's reactivity landscape, guiding the understanding of its intermolecular interactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density, charge transfer interactions, and the nature of chemical bonds within a molecule. It provides a localized, intuitive picture of bonding and orbital interactions.
The lone pair electrons of the oxygen and nitrogen atoms in the benzoxazole ring.
The π-electrons of the aromatic system.
The lone pair electrons of the amine group.
These donor orbitals can interact with the antibonding orbitals (π) of the aromatic ring and the nitro group. The energy of these interactions (E(2)) quantifies the extent of charge transfer and stabilization. For instance, in related nitrobenzoxazole structures, significant stabilization energies are observed for the interaction between the lone pair of the ring nitrogen and the adjacent π orbitals of the C=N bond, as well as interactions involving the nitro group, which acts as a strong electron acceptor.
A hypothetical representation of significant NBO interactions is presented in the table below, based on analyses of similar molecules.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N3 | π* (C2-N8) | 25.4 |
| LP (1) O1 | π* (C2-N3) | 18.2 |
| π (C4-C5) | π* (N10-O11) | 5.8 |
| LP (1) N8 | σ* (C2-N3) | 3.1 |
| Note: Atom numbering is hypothetical for illustrative purposes. LP denotes a lone pair. |
NBO analysis also provides insights into the hybridization of atomic orbitals, which in turn relates to bond strengths and molecular geometry. The analysis confirms the sp2 hybridization of the carbon and nitrogen atoms within the aromatic and oxazole (B20620) rings, consistent with a planar ring system. The methyl group's carbon atom would exhibit sp3 hybridization. The analysis of bond orbitals reveals the nature of the covalent bonds, with significant p-character in the π-bonds of the aromatic system, contributing to its delocalized electronic structure. The strength of various bonds can be inferred from the occupancies of the corresponding bonding orbitals.
Exploration of Non Biological Applications and Materials Science Potential
Applications in Organic Electronic Materials
The benzoxazole (B165842) core is a well-established scaffold in the design of organic electronic materials due to its rigid, planar structure which can facilitate π-π stacking and charge transport. The specific substitutions on 7-Methyl-5-nitro-1,3-benzoxazol-2-amine could offer tailored electronic properties for various applications.
Design Considerations for Optoelectronic Properties
The optoelectronic properties of benzoxazole derivatives are heavily influenced by the nature and position of substituents on the bicyclic ring. The interplay between the electron-donating 2-amino group and the electron-withdrawing 5-nitro group in this compound can create a "push-pull" system. This configuration can lead to a significant intramolecular charge transfer (ICT) character in the excited state, which is a key consideration for several optoelectronic applications.
Potential as Fluorescent or Luminescent Materials
Many benzoxazole derivatives are known for their fluorescent properties. mdpi.com The emission characteristics are often dependent on the extent of conjugation and the presence of electron-donating and withdrawing groups. The push-pull nature of this compound suggests potential for fluorescence, with the emission wavelength likely being in the visible region of the spectrum.
The presence of the nitro group can sometimes quench fluorescence; however, in certain molecular architectures, it can also lead to interesting photophysical phenomena such as aggregation-induced emission (AIE). Further derivatization of the amino group could be a strategy to fine-tune the luminescent properties and enhance quantum yields. The inherent fluorescence of such a scaffold makes it a candidate for use as a dopant or emitter in organic light-emitting diodes (OLEDs).
Role as Intermediates and Building Blocks in Complex Chemical Synthesis
The functional groups present in this compound make it a versatile building block for the synthesis of more complex molecules and materials. The amino and nitro groups, in particular, offer handles for a variety of chemical transformations.
Precursors for Advanced Polymer Architectures
The 2-amino group of this compound provides a reactive site for polymerization reactions. For instance, it can react with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. The incorporation of the benzoxazole moiety into the polymer backbone would be expected to enhance the thermal stability and mechanical properties of the resulting materials. Such polymers could find applications as high-performance films, fibers, and coatings.
The nitro group could be chemically modified either before or after polymerization to further tune the properties of the polymer. For example, reduction of the nitro group to an amine would provide an additional site for cross-linking or for the attachment of other functional groups.
Scaffolds for Supramolecular Chemistry
The planar benzoxazole core, combined with the potential for hydrogen bonding from the amino group and the polar nitro group, makes this compound an interesting candidate for use in supramolecular chemistry. These interactions can drive the self-assembly of the molecules into well-ordered, one-, two-, or three-dimensional structures.
The ability to form predictable, non-covalent assemblies is crucial for the development of "smart" materials, sensors, and molecular electronics. The specific substitution pattern of this compound could be exploited to direct the formation of specific supramolecular architectures with desired properties.
Potential in Catalysis or Photocatalysis Research (e.g., ligand design)
The nitrogen atom of the oxazole (B20620) ring and the exocyclic amino group in this compound can act as coordination sites for metal ions. This suggests its potential use as a ligand in coordination chemistry and catalysis.
The formation of metal complexes with this ligand could lead to catalysts with novel reactivity and selectivity. The electronic properties of the ligand, influenced by the methyl, nitro, and amino groups, would in turn affect the catalytic activity of the metal center. Such complexes could be explored for a variety of catalytic transformations.
Furthermore, the presence of the nitroaromatic system opens up the possibility of its involvement in photocatalytic processes. Nitroaromatic compounds can be reduced under photocatalytic conditions, suggesting that this compound could either be a substrate for such reactions or, upon suitable modification, act as a photocatalyst itself. The benzoxazole moiety could provide the necessary chromophore for light absorption to initiate a photocatalytic cycle.
Future Research Directions and Uncharted Territories for 7 Methyl 5 Nitro 1,3 Benzoxazol 2 Amine
Development of More Sustainable and Efficient Synthetic Routes
The traditional synthesis of benzoxazoles, and by extension 7-Methyl-5-nitro-1,3-benzoxazol-2-amine, often involves multi-step processes that may utilize harsh reagents, toxic solvents, and energy-intensive conditions. Future research will undoubtedly prioritize the development of synthetic methodologies aligned with the principles of green chemistry. The goal is to create routes that are not only more efficient in terms of yield and purity but also environmentally benign and economically viable.
Key areas of exploration include:
Catalyst Innovation: Moving beyond stoichiometric reagents, the focus will be on developing novel catalytic systems. This includes the use of earth-abundant metal catalysts (e.g., iron, copper) and metal-free catalysts to promote the key cyclization and amination steps. magritek.comnih.gov Reusable catalysts, such as ionic liquids or those supported on magnetic nanoparticles, present a promising avenue for simplifying purification and reducing waste. rsc.orgnumberanalytics.com
Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis have already shown potential in accelerating the formation of benzoxazole (B165842) cores, significantly reducing reaction times compared to conventional heating. dergipark.org.tr Further investigation into these and other non-conventional energy sources like mechanochemistry could lead to solvent-free or solvent-minimized reaction conditions.
Greener Solvents: A major thrust will be the replacement of volatile organic compounds (VOCs) with more sustainable alternatives. Water has been successfully used as a solvent for the synthesis of some 2-aminobenzoxazoles, demonstrating significant rate acceleration. acs.org Other green solvents like deep eutectic solvents (DES) are also being explored. dergipark.org.tr
Flow Chemistry: Continuous flow processes offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability. researchgate.netwikipedia.org Developing a continuous flow synthesis for this compound could streamline its production, especially for generating derivatives for screening purposes.
| Approach | Traditional Methods | Future Sustainable Directions | Potential Advantages |
|---|---|---|---|
| Catalysis | Stoichiometric reagents (e.g., PPA, DDQ) | Reusable nanocatalysts, ionic liquids, metal-free catalysts | Reduced waste, easier purification, lower cost |
| Solvents | Volatile Organic Compounds (e.g., Toluene, DMF) | Water, Deep Eutectic Solvents (DES), solvent-free | Reduced environmental impact, improved safety |
| Energy | Conventional heating (reflux) | Microwave, Ultrasound, Mechanochemistry | Faster reaction times, lower energy consumption |
| Process | Batch processing | Continuous flow chemistry | Enhanced safety, scalability, and consistency |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic chemistry. magritek.comfigshare.com For this compound, these computational tools offer powerful new capabilities for both designing novel analogues and predicting their synthetic pathways.
De Novo Design: Generative AI models can explore vast chemical spaces to design novel derivatives of this compound with optimized properties. nih.govdnu.dp.ua By training on large datasets of known molecules and their biological activities, these algorithms can propose structures with a higher probability of desired efficacy and safety profiles, long before they are synthesized in the lab.
Retrosynthesis Prediction: One of the most significant impacts of AI in synthesis is in retrosynthetic analysis. acs.orgresearchgate.net AI-powered tools can deconstruct the target molecule into simpler, commercially available starting materials, proposing multiple viable synthetic routes. researchgate.net This can uncover non-intuitive or more efficient pathways that might be overlooked by human chemists, saving considerable time and resources in the planning phase. nih.gov For a molecule like this compound, this could be particularly valuable for exploring routes to novel substituted analogues.
Reaction Outcome and Condition Optimization: ML models are increasingly capable of predicting the outcome of a chemical reaction, including potential yields and side products, given a set of reactants and conditions. researchgate.netmdpi.com This predictive power can be harnessed to rapidly optimize reaction conditions for the synthesis of this compound in silico, minimizing the number of laboratory experiments required.
Advanced In Situ Spectroscopic Characterization during Reaction Pathways
A deep understanding of reaction mechanisms is crucial for process optimization, impurity control, and ensuring reaction safety. Traditional methods relying on offline analysis of quenched reaction aliquots can miss transient intermediates and fail to provide a complete picture of the reaction dynamics. The application of Process Analytical Technology (PAT), utilizing in situ spectroscopic techniques, represents a major step forward. mt.comstepscience.comrsc.org
Future research should focus on employing a suite of real-time monitoring tools to study the synthesis of this compound:
Operando Spectroscopy: This approach involves the simultaneous measurement of catalytic/reaction performance while characterizing the species present under actual working conditions. rsc.orgwikipedia.org Techniques such as in situ Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time, quantitative data on the concentrations of reactants, intermediates, and products. magritek.commdpi.comresearchgate.net
Mechanism Elucidation: A combined in operando flow NMR and FTIR spectroscopy approach has been successfully used to elucidate the controversial mechanism of benzoxazole synthesis by directly observing reaction intermediates. magritek.comacs.orgresearchgate.net Applying this methodology to the specific synthesis of this compound could provide unprecedented insight into the kinetics and rate-determining steps of the cyclization and nitration processes, leading to more robust and controlled manufacturing processes.
Exploration of Solid-State Chemistry and Crystal Engineering for Tailored Materials
The properties of a chemical compound are not solely determined by its molecular structure but also by how its molecules are arranged in the solid state. Polymorphism, the ability of a substance to exist in multiple crystal forms, can profoundly affect physical properties like solubility, stability, and bioavailability. taylorfrancis.comnih.gov The field of crystal engineering seeks to understand and control this solid-state architecture to design materials with specific, tailored functions.
For this compound, this represents a largely unexplored frontier with significant potential:
Polymorph Screening: A systematic investigation into the potential polymorphs of this compound is a critical future step. Different crystallization conditions (e.g., solvent, temperature, cooling rate) should be explored to identify and characterize different crystalline forms using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR. nih.gov
Co-crystal Formation: The formation of co-crystals, where the target molecule crystallizes with a second, benign "co-former" molecule, is a powerful strategy to modify physicochemical properties. Research into co-crystals of this compound could lead to forms with enhanced solubility or stability.
Functional Materials: The presence of nitro and amine groups, along with the planar benzoxazole core, suggests potential for applications in materials science. Studies on other nitro-substituted benzoxazoles have revealed properties like high birefringence and large dielectric anisotropy, making them suitable for applications such as liquid crystals. researchgate.net Exploring the crystal engineering of this compound could uncover novel optical, electronic, or energetic materials. researchgate.net
Synergistic Approaches Combining Synthetic and Computational Research
The future of chemical research lies in the tight integration of experimental synthesis and computational modeling. This synergistic approach allows for a "virtuous cycle" where computational predictions guide experimental work, and experimental results are used to refine and validate computational models.
For this compound, this combined strategy will be essential for accelerating discovery:
Mechanism and Reactivity Studies: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and rationalize observed product distributions for the synthesis of benzoxazoles. researchgate.netmarmara.edu.tr Such computational studies, performed in parallel with experimental work (including the in situ monitoring described in 7.3), can provide a comprehensive understanding of the reaction mechanism.
Property Prediction: Computational chemistry can predict a wide range of molecular properties, from spectroscopic signatures (NMR, IR) to electronic characteristics (HOMO-LUMO gap) and potential toxicity. dergipark.org.trresearchgate.net These predictions can help prioritize which derivatives of this compound are most promising for synthesis and further testing.
Guided Discovery: The ultimate goal is a closed-loop system where AI algorithms (7.2) propose novel target molecules, computational models (7.5) predict their properties and synthetic routes, automated robotic platforms perform the synthesis and testing, and the results are fed back to the AI to inform the next cycle of design. This integrated approach will dramatically accelerate the exploration of the chemical space around this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
